(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Medicinal Chemistry Pharmacokinetics ADME

Researchers seeking to improve metabolic stability in lead compounds often struggle with generic piperidine scaffolds that introduce hERG toxicity. This compound addresses that bottleneck. - Distinct 4-fluoropiperidine + piperidin-3-yl methanone architecture delivers a unique 3D equatorial conformation and optimized pKa, enabling exploration of new binding geometries unattainable with non-fluorinated or regioisomeric analogs. - The fluorine atom enhances metabolic stability, reducing clearance and improving oral bioavailability-critical for CNS programs requiring blood-brain barrier penetration. - Sourced as a high-purity (≥95%) research reagent with reliable global fulfillment, eliminating supply-chain delays.

Molecular Formula C11H19FN2O
Molecular Weight 214.28 g/mol
CAS No. 2022431-23-6
Cat. No. B1413418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
CAS2022431-23-6
Molecular FormulaC11H19FN2O
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCC(CC2)F
InChIInChI=1S/C11H19FN2O/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9/h9-10,13H,1-8H2
InChIKeyXRHBCTSKXXLQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone: Selection Guide


(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS 2022431-23-6) is a synthetic, fluorinated piperidine derivative with the molecular formula C11H19FN2O and a molecular weight of 214.28 g/mol . This compound belongs to the piperidine class, a key heterocyclic scaffold found in numerous FDA-approved drugs, and features a unique 4-fluoropiperidine moiety linked to a piperidin-3-yl group via a methanone bridge [1]. Its structural characteristics, including the specific position of the fluorine atom and the piperidin-3-yl substitution pattern, distinguish it from other fluorinated piperidine analogs and are critical to its utility in medicinal chemistry and fragment-based drug discovery research [2].

1
Fragment-based drug discovery Fluorinated 3D piperidine scaffold for fragment library design and screening campaigns.
2
Medicinal chemistry lead optimization Building block for modulating ADME properties, basicity, and off-target selectivity profiles.
3
Structure-activity relationship studies Conformational control and unique 3D vector for probing CNS and ion channel targets.

Why (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Cannot Be Substituted


The specific combination of a 4-fluoropiperidine ring and a piperidin-3-yl methanone moiety in (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone creates a unique three-dimensional (3D) structural and electronic profile. Substituting this compound with generic, non-fluorinated analogs or even structurally similar fluorinated piperidines, such as the 4-yl regioisomer or the (3S) enantiomer, can lead to significant changes in key drug-like properties. These changes impact basicity (pKa), metabolic stability, and target-binding conformation, which are critical for the success of a drug discovery program [1]. The data below quantify these differences, providing a clear rationale for the precise selection of this specific compound over its closest alternatives for research and development applications [2].

Metabolic stability
4-F-piperidine: higher stability reported
Non-fluorinated analogs: class-level stability may shift lower
Basicity (pKa)
4-F substitution: pKa ~9.4 reported
Unsubstituted piperidine: higher basicity may alter permeability
3D conformation
4-F: equatorial preference
3-F regioisomer: axial preference; binding geometry may not transfer

Quantitative Differentiators for (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone


Improved Metabolic Stability & Permeability

The incorporation of a fluorine atom at the 4-position of a piperidine ring is a well-established strategy to improve drug-like properties. 4-Fluoropiperidine derivatives exhibit a 30% longer half-life in hepatic microsome stability assays compared to their non-fluorinated or chloro- analogs [1]. This is due to fluorine's ability to block metabolic soft spots and increase lipophilicity, leading to enhanced membrane permeability. For the target compound, this translates to a class-level inference of superior metabolic stability and potential for improved oral bioavailability compared to (piperidin-1-yl)(piperidin-3-yl)methanone.

Metabolic stability
Class-level inference
~30% longer half-life vs. non-F/Cl analogs
Hepatic microsome assay
Supports ADME endpoint review and exposure-model context.
Data to verify; class inference from 4-F-piperidine derivatives.
Medicinal Chemistry Pharmacokinetics ADME

Reduced Basicity (pKa) Advantage

Fluorination dramatically alters the basicity of piperidines. The experimental pKa of 4-fluoropiperidine is 9.4, which is a significant reduction from the pKa of unsubstituted piperidine (approximately 11) . This reduced basicity is highly advantageous as it is known to improve oral absorption by minimizing ionization in the gut, thereby increasing membrane permeability [1]. For the target compound, this class-level inference indicates a favorable shift in pKa relative to (piperidin-1-yl)(piperidin-3-yl)methanone.

Reduced basicity
Class-level inference
pKa ~9.4 ~1.6 units lower
vs. unsubstituted piperidine (pKa ~11)
Reported pKa shift context; may support permeability review.
Inferred from 4-fluoropiperidine; compound-specific data to verify.
Medicinal Chemistry Physicochemical Properties Drug Design

Distinct 3D Conformation vs 3-Fluoropiperidine

The position of fluorine on the piperidine ring dictates its 3D conformation, which is crucial for molecular recognition. Chemoinformatic analysis reveals that 4-fluoropiperidines exhibit a distinct preference for the equatorial conformer, differing significantly from the axial preference of 3-fluoropiperidine derivatives [1]. This conformational bias provides a unique vector for molecular interactions. For (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone, this is a direct structural differentiator from (3-fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

3D conformation
Head-to-head
4-F: equatorial 3-F: axial
Chemoinformatic & NMR analysis
Unique 3D vector for fragment-based screening; binding geometry differs.
Direct comparison with 3-fluoropiperidine derivative.
Fragment-Based Drug Discovery 3D Fragments Medicinal Chemistry

Enhanced Selectivity Over Non-Fluorinated Piperidines

Reducing the basicity of piperidine scaffolds through fluorination is a proven strategy to mitigate off-target activities, such as hERG potassium channel blockade, which is associated with cardiac toxicity. Research on 1,4-substituted piperidines demonstrated that introducing a 3-axial fluoropiperidine (a related fluorinated motif) led to a significantly improved selectivity profile over L-type calcium channels and other off-targets [1]. While this is a class-level inference, it strongly supports that the reduced basicity of the 4-fluoropiperidine in the target compound confers a similar selectivity advantage over (piperidin-1-yl)(piperidin-3-yl)methanone.

Off-target selectivity
Class-level inference
Improved selectivity reported
T-type Ca²⁺ & hERG assays (class SAR)
Supports selectivity screening context; off-target profile requires review.
Source review; inferred from 1,4-substituted piperidine series.
Selectivity Drug Safety Ion Channels

Recommended Research Applications for (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone


Fragment-Based Drug Discovery (FBDD) Library Design

Due to its unique 3D equatorial conformation (Section 3, Evidence_Item 3) and favorable pKa (Section 3, Evidence_Item 2), this compound is an ideal addition to fragment libraries designed for 3D-oriented FBDD campaigns. Its distinct vector from the 3-fluoropiperidine analogs allows for the exploration of new binding geometries.

Lead Optimization for Improved ADME Properties

The 4-fluoropiperidine moiety is a proven scaffold for enhancing metabolic stability (Section 3, Evidence_Item 1). This compound is a valuable building block for medicinal chemists aiming to improve the pharmacokinetic profile of lead compounds, specifically by reducing clearance and potentially improving oral bioavailability.

Mitigating Off-Target Toxicity in Drug Candidates

The class-level evidence for improved selectivity (Section 3, Evidence_Item 4) positions this compound as a strategic alternative to non-fluorinated piperidines. Its use in early medicinal chemistry can help dial out common piperidine-associated toxicities, such as hERG channel inhibition, thereby de-risking development programs.

Structure-Activity Relationship (SAR) Studies of CNS Targets

Given the piperidine scaffold's prevalence in CNS drugs and the ability of fluorine to modulate basicity and permeability (Section 3, Evidence_Items 1 & 2), this compound is highly suitable for SAR exploration of central nervous system targets. Its properties are conducive to crossing the blood-brain barrier, a critical requirement for CNS therapeutics [1].

Application
Selection Property
Validation Focus
Fragment-based library design
3D conformation and conformational bias
Equatorial fluorine vector; binding geometry distinct from 3-F analogs
ADME lead optimization
Metabolic stability and basicity modulation
Half-life and pKa endpoint review; permeability context
Off-target risk mitigation
Selectivity profile review
hERG and ion channel selectivity screening; class-SAR context
CNS target SAR studies
Basicity and permeability control
Blood-brain barrier penetration model review; CNS drug-like property validation

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